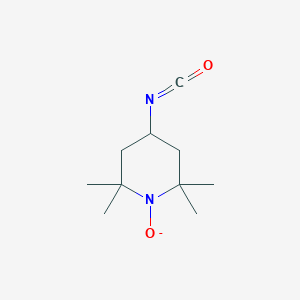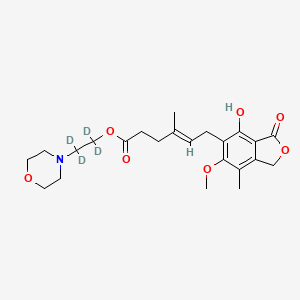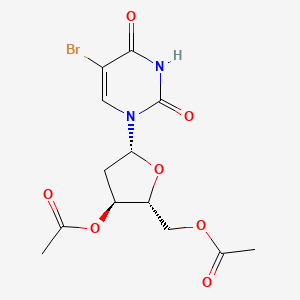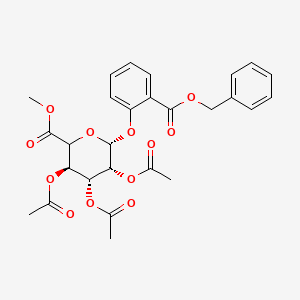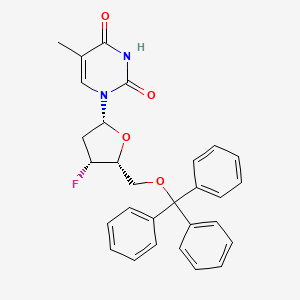
5-O-Trityl-3'-deoxy-3'-fluorothymidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-Deoxy-3’-fluoro-5’-O-tritylthymidine is a synthetic nucleoside analogue. It is a derivative of thymidine, where the 3’-hydroxyl group is replaced by a fluorine atom and the 5’-hydroxyl group is protected by a trityl group. This compound is primarily used as an intermediate in the synthesis of other nucleoside analogues, particularly those used in antiviral and anticancer research .
Applications De Recherche Scientifique
3’-Deoxy-3’-fluoro-5’-O-tritylthymidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other nucleoside analogues.
Biology: The compound is used in studies involving DNA synthesis and repair mechanisms.
Medicine: It serves as a precursor in the development of antiviral and anticancer drugs.
Méthodes De Préparation
The synthesis of 3’-Deoxy-3’-fluoro-5’-O-tritylthymidine typically involves multiple steps. One common method starts with thymidine, which undergoes selective protection and fluorination reactions. The 5’-hydroxyl group of thymidine is first protected using a trityl chloride in the presence of a base such as pyridine. The 3’-hydroxyl group is then converted to a fluorine atom using a fluorinating agent like diethylaminosulfur trifluoride (DAST) under controlled conditions .
Industrial production methods for this compound are similar but often optimized for larger scale synthesis. These methods may involve the use of automated synthesizers and continuous flow reactors to improve yield and efficiency .
Analyse Des Réactions Chimiques
3’-Deoxy-3’-fluoro-5’-O-tritylthymidine undergoes various chemical reactions, including:
Substitution Reactions: The trityl group can be removed under acidic conditions to yield 3’-Deoxy-3’-fluorothymidine.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the trityl and fluorine groups.
Hydrolysis: The trityl group can be hydrolyzed under acidic or basic conditions to yield the free nucleoside.
Common reagents used in these reactions include trityl chloride, diethylaminosulfur trifluoride (DAST), and various acids and bases. The major products formed from these reactions are typically other nucleoside analogues or intermediates used in further synthesis .
Mécanisme D'action
The mechanism of action of 3’-Deoxy-3’-fluoro-5’-O-tritylthymidine involves its incorporation into DNA during replication. The fluorine atom at the 3’ position prevents the formation of phosphodiester bonds, thereby terminating DNA chain elongation. This mechanism is similar to other nucleoside analogues used in antiviral and anticancer therapies .
Comparaison Avec Des Composés Similaires
3’-Deoxy-3’-fluoro-5’-O-tritylthymidine can be compared with other nucleoside analogues such as:
3’-Azido-3’-deoxythymidine (AZT): Used as an antiretroviral drug.
2’,3’-Dideoxyinosine (ddI): Another antiretroviral drug.
3’-Deoxy-3’-fluorothymidine: A direct derivative without the trityl protection.
The uniqueness of 3’-Deoxy-3’-fluoro-5’-O-tritylthymidine lies in its specific structural modifications, which make it a valuable intermediate in the synthesis of other nucleoside analogues .
Propriétés
Numéro CAS |
135197-63-6 |
|---|---|
Formule moléculaire |
C29H27FN2O4 |
Poids moléculaire |
486.5 g/mol |
Nom IUPAC |
1-[(2R,4R,5R)-4-fluoro-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C29H27FN2O4/c1-20-18-32(28(34)31-27(20)33)26-17-24(30)25(36-26)19-35-29(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-16,18,24-26H,17,19H2,1H3,(H,31,33,34)/t24-,25-,26-/m1/s1 |
Clé InChI |
GFDJOSNZNLVRCL-TWJOJJKGSA-N |
SMILES isomérique |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)F |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)F |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)F |
Synonymes |
3’-Deoxy-3’-fluoro-5’-O-(triphenylmethyl)thymidine; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


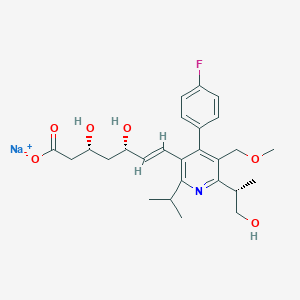
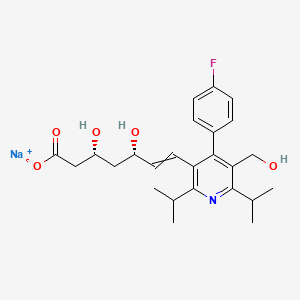
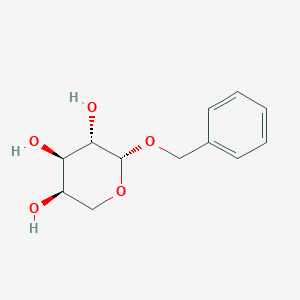
![(3S,4aS,8aS)-2-[(2R,3R)-3-Amino-2-hydroxy-4-(phenylthio)butyl]-N-(1,1-dimethylethyl)decahydro-3-isoquinolinecarboxamide](/img/structure/B1140121.png)
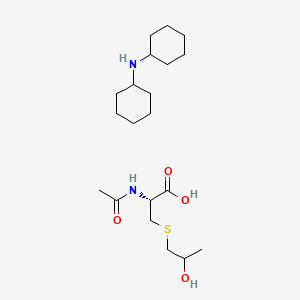
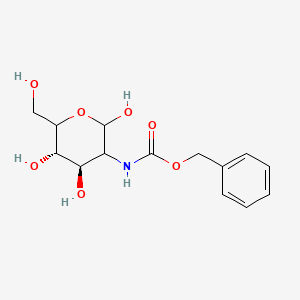
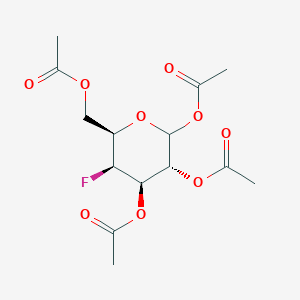
![2-[2-[2-[2-[2-[2-[2-[4-(2,4,4-Trimethylpentan-2-yl)cyclohexyl]oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B1140127.png)
